molecular formula C10H14ClNO2 B113197 Methyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 88831-43-0

Methyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No. B113197
Key on ui cas rn: 88831-43-0
M. Wt: 215.67 g/mol
InChI Key: GYKTZBZYSKZYDB-UHFFFAOYSA-N
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Patent
US08431602B2

Procedure details

3-(2-Methyl-propane-2-sulfinylamino)-3-phenyl-propionic acid methyl ester (1.73 mmol, 1 eq) is dissolved in 10 mL methanol (J. Org. Chem., 2002, 67, 7819-7832). A solution of HCl in dioxane (4 M, 10 mL) is added. The solution is stirred at room temperature for 45 min and concentrated in vacuo. 3-Amino-3-phenyl-propionic acid methyl ester hydrochloride is obtained as yellow viscous oil (135% crude product); ES-MS (MH+)=181.1.
Name
3-(2-Methyl-propane-2-sulfinylamino)-3-phenyl-propionic acid methyl ester
Quantity
1.73 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH2:4][CH:5]([NH:12]S(C(C)(C)C)=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[ClH:20]>CO.O1CCOCC1>[ClH:20].[CH3:1][O:2][C:3](=[O:19])[CH2:4][CH:5]([NH2:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:4.5|

Inputs

Step One
Name
3-(2-Methyl-propane-2-sulfinylamino)-3-phenyl-propionic acid methyl ester
Quantity
1.73 mmol
Type
reactant
Smiles
COC(CC(C1=CC=CC=C1)NS(=O)C(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
Cl.COC(CC(C1=CC=CC=C1)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 135%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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